molecular formula C7H6BrFO B1528582 5-Bromo-2-fluoro-3-methylphenol CAS No. 1351668-25-1

5-Bromo-2-fluoro-3-methylphenol

Cat. No.: B1528582
CAS No.: 1351668-25-1
M. Wt: 205.02 g/mol
InChI Key: XRNNSKQHDNJRDJ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-methylphenol is an organic compound with the molecular formula C7H6BrFO It is a substituted phenol, characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-methylphenol can be achieved through several methods. One common approach involves the bromination of 2-fluoro-3-methylphenol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

For industrial production, the process may involve a multi-step synthesis starting from readily available precursors. For example, the preparation of 2-fluoro-3-methylphenol can be followed by a bromination step. The use of environmentally friendly reagents and conditions is often preferred to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones .

Scientific Research Applications

5-Bromo-2-fluoro-3-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-methylphenol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets. The exact pathways involved can vary based on the biological system and the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-6-methylphenol
  • 3-Bromo-2-fluoro-5-methylphenol
  • 5-Bromo-2-fluoro-4-methylphenol

Uniqueness

5-Bromo-2-fluoro-3-methylphenol is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. This unique structure can lead to different interactions in chemical reactions and biological systems compared to its isomers and other similar compounds .

Properties

IUPAC Name

5-bromo-2-fluoro-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNNSKQHDNJRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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